molecular formula C18H23N5O2 B2745177 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1795299-83-0

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2745177
CAS No.: 1795299-83-0
M. Wt: 341.415
InChI Key: PJEFNTAINKRVEP-UHFFFAOYSA-N
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Description

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a dimethylamino group, a piperazine ring, and a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring is formed through cyclization reactions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines.

    Coupling with Phenoxyethanone: The final step involves coupling the synthesized pyridazine-piperazine intermediate with phenoxyethanone under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

  • 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanol
  • 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxypropane

Uniqueness: 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-21(2)17-12-15(13-19-20-17)22-8-10-23(11-9-22)18(24)14-25-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEFNTAINKRVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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